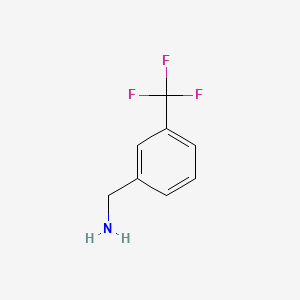

3-(Trifluoromethyl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNZTUQUXUXTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181828 | |

| Record name | 3-(Trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2740-83-2 | |

| Record name | 3-(Trifluoromethyl)benzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Trifluoromethyl)benzylamine

CAS Number: 2740-83-2 Synonyms: (3-(Trifluoromethyl)phenyl)methanamine, 3-(Aminomethyl)benzotrifluoride, m-Trifluoromethylbenzylamine

This technical guide provides an in-depth overview of 3-(Trifluoromethyl)benzylamine, a crucial chemical intermediate in the fields of medicinal chemistry and materials science. This document consolidates key physicochemical properties, safety protocols, and synthetic applications, tailored for researchers, chemists, and professionals in drug development.

Core Physicochemical Properties

This compound is a substituted benzylamine (B48309) featuring a trifluoromethyl group at the meta-position of the phenyl ring.[1] This substitution significantly influences its chemical properties, such as basicity and lipophilicity, making it a valuable building block in organic synthesis. It typically presents as a colorless to light yellow liquid.[2][3] The core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2740-83-2 | [1][2][4] |

| Molecular Formula | C₈H₈F₃N | [1][2][5] |

| Molecular Weight | 175.15 g/mol | [1][2][4] |

| Appearance | Clear, colorless to yellow liquid | [2][3] |

| Boiling Point | 93-97 °C (at 22 mmHg) | [1][2][6] |

| Density | 1.222 g/mL (at 25 °C) | [1][4][7] |

| Refractive Index | 1.462 - 1.464 (at 20 °C) | [1][2][4] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [1][2][4] |

| Vapour Pressure | 0.89 mmHg (at 25 °C) | [1] |

| Solubility | Insoluble in water | [2][3] |

Safety and Handling

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[2][3][4] It is also harmful if swallowed.[3][8] Proper personal protective equipment (PPE), including gloves, goggles, and a face shield, is mandatory when handling this substance.[4][7] Work should be conducted in a well-ventilated fume hood.

| Safety Information | Details | Source(s) |

| GHS Pictogram | GHS05 (Corrosion) | [4][7] |

| Signal Word | Danger | [3][4][7] |

| Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [3][8] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 | [4][7][8] |

| Hazard Class | 8 (Corrosive substances) | [1] |

| Packing Group | III | [1] |

| UN Number | 2735 | [1] |

Reactivity and Synthetic Profile

The chemical behavior of this compound is dictated by its two primary functional groups: the nucleophilic primary amine (-NH₂) and the electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring.

-

Nucleophilic Amine: The primary amine group readily participates in a variety of common organic reactions, including N-alkylation, reductive amination, and acylation to form amides. This reactivity makes it a versatile reagent for introducing the 3-(trifluoromethyl)benzyl moiety into target molecules.

-

Electron-Withdrawing Effects: The potent electron-withdrawing nature of the -CF₃ group decreases the electron density of the phenyl ring and reduces the basicity of the benzylamine nitrogen compared to its non-fluorinated analog. This modification can be critical for tuning the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

-

Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule (LogP: 2.86), a property often exploited in drug design to enhance membrane permeability.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 3 - Trifluoromethyl - benzylamine, CAS No. 2740-83-2 - iChemical [ichemical.com]

- 4. This compound 98 2740-83-2 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. AB104319 | CAS 2740-83-2 – abcr Gute Chemie [abcr.com]

- 7. This compound 98 2740-83-2 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 3-(Trifluoromethyl)benzylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzylamine is a key organic intermediate characterized by a benzylamine (B48309) core substituted with a trifluoromethyl group at the meta position. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical reactivity and physical properties of the molecule, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Physical and Chemical Properties

This compound is a colorless to yellow liquid at room temperature.[1] It is characterized by the following physicochemical properties:

| Property | Value | Reference |

| CAS Number | 2740-83-2 | [1][2][3] |

| Molecular Formula | C8H8F3N | [1][2][3] |

| Molecular Weight | 175.15 g/mol | [1][3] |

| Boiling Point | 93-97 °C at 22 mmHg | [1][2] |

| Melting Point | 176.5-178.5 °C (likely the hydrochloride salt) | [2] |

| Density | 1.222 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.4620 to 1.4640 | [1][2] |

| Flash Point | 71 °C | [1][2] |

| Solubility | Insoluble in water | [1] |

| Vapor Pressure | 0.89 mmHg at 25°C | [2] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): Chemical shifts (ppm) are approximately 7.59-7.42 (m, 4H, Ar-H), 3.91 (s, 2H, CH₂), and 1.59 (s, 2H, NH₂).

-

Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methylene (B1212753) group, C=C stretching of the aromatic ring, and strong C-F stretching bands of the trifluoromethyl group.

Synthesis and Purification

Synthesis

A common and effective method for the synthesis of this compound is the reduction of 3-(trifluoromethyl)benzonitrile (B147653). This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most prevalent.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 3-(Trifluoromethyl)benzonitrile with LiAlH₄

This protocol provides a general guideline for the reduction of a nitrile to a primary amine using LiAlH₄.[4][5]

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (a molar excess, typically 1.5-2 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

-

Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve 3-(trifluoromethyl)benzonitrile in the same dry solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed to ensure complete reduction. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed thoroughly with the ethereal solvent. The combined filtrate is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude this compound can be purified by vacuum distillation to obtain a product of high purity.[6][7][8][9]

Experimental Protocol: Vacuum Distillation of this compound

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly greased. Use a stir bar or boiling chips in the distilling flask to ensure smooth boiling.

-

Procedure: Place the crude this compound in the distilling flask. Connect the apparatus to a vacuum source (e.g., a vacuum pump) protected by a cold trap.

-

Distillation: Gradually reduce the pressure to the desired level. Begin heating the distillation flask. Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 93-97 °C at 22 mmHg).[1][2]

-

Collection: Collect the purified product in a pre-weighed receiving flask. Once the distillation is complete, allow the apparatus to cool to room temperature before carefully releasing the vacuum.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic primary amine group and the electron-deficient aromatic ring.

Reactions at the Amine Group

The primary amine is a good nucleophile and readily participates in a variety of reactions.

Logical Relationship of Amine Reactivity:

Caption: Reactivity of the amine group in this compound.

-

Acylation: It reacts readily with acyl chlorides and anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base (e.g., triethylamine (B128534), pyridine) to neutralize the HCl or carboxylic acid byproduct.

Experimental Protocol: Acylation with Acetyl Chloride

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane (B109758), THF).

-

Add a slight excess of a non-nucleophilic base, such as triethylamine.

-

Cool the solution to 0 °C and add acetyl chloride dropwise with stirring.

-

Allow the reaction to proceed to completion, monitoring by TLC.

-

Work up the reaction by washing with water, dilute acid, and brine, followed by drying and solvent evaporation.

-

-

Reductive Amination: It can be reacted with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride) to form secondary amines.[10][11][12]

Experimental Protocol: Reductive Amination with an Aldehyde [10]

-

To a solution of the aldehyde in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add this compound.

-

After a short period of stirring to allow for imine formation, add sodium triacetoxyborohydride portion-wise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography if necessary.

-

Reactions involving the Aromatic Ring

The trifluoromethyl group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. Therefore, electrophilic substitution reactions on the aromatic ring of this compound are generally disfavored and require harsh conditions.

Applications in Drug Development

The this compound motif is a valuable component in the design of various therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

Workflow in Drug Discovery:

Caption: Role of this compound in the drug discovery process.

Synthesis of 6-Substituted Purines

This compound has been utilized in the synthesis of 6-substituted purine (B94841) derivatives, which are known to exhibit a wide range of biological activities, including potential as kinase inhibitors.[3]

Experimental Protocol: Synthesis of a 6-(3-(Trifluoromethyl)benzylamino)purine Derivative (General)

A common route involves the nucleophilic substitution of a 6-halopurine with this compound.

-

Reaction Setup: In a suitable solvent such as ethanol (B145695) or isopropanol, dissolve the 6-halopurine (e.g., 6-chloropurine).

-

Addition of Amine: Add this compound and a base (e.g., triethylamine or diisopropylethylamine) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Role in Kinase Inhibitors and GPCR Modulators

The 3-(trifluoromethyl)benzyl moiety appears in the structure of various patented compounds targeting protein kinases and G protein-coupled receptors (GPCRs). For instance, derivatives of this amine have been incorporated into molecules designed as EGFR mutant kinase inhibitors and GPR52 modulators.[13][14] The trifluoromethyl group in these structures often contributes to improved potency and pharmacokinetic properties.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique combination of a reactive primary amine and an electron-deficient trifluoromethyl-substituted aromatic ring allows for a wide range of chemical transformations. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this important chemical intermediate.

References

- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7399865B2 - Protein tyrosine kinase enzyme inhibitors - Google Patents [patents.google.com]

- 3. This compound 98 2740-83-2 [sigmaaldrich.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. reddit.com [reddit.com]

- 7. Purification [chem.rochester.edu]

- 8. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. WO2021090030A1 - Gpr52 modulator compounds - Google Patents [patents.google.com]

- 14. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

3-(Trifluoromethyl)benzylamine molecular weight and formula

An In-depth Technical Guide to 3-(Trifluoromethyl)benzylamine for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key building block in medicinal chemistry and drug discovery. Its trifluoromethyl group offers unique properties that can enhance the metabolic stability, lipophilicity, and binding affinity of synthesized molecules. This document serves as a core resource for scientists engaged in the research and development of novel therapeutics.

Core Properties and Data

This compound is a substituted benzylamine (B48309) featuring a trifluoromethyl group at the meta position of the benzene (B151609) ring. This substitution is critical for modulating the electronic and steric properties of derivative compounds.

General and Physicochemical Properties

The fundamental and physical characteristics of this compound are summarized below for easy reference.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (3-(Trifluoromethyl)phenyl)methanamine, 3-(Aminomethyl)benzotrifluoride |

| CAS Number | 2740-83-2[1][2] |

| Molecular Formula | C8H8F3N[1] |

| Molecular Weight | 175.15 g/mol [2] |

| Density | 1.222 g/mL at 25 °C[1][2] |

| Boiling Point | 93-97 °C (at 22 mmHg)[1] |

| Melting Point | 176.5-178.5 °C[1] |

| Flash Point | 71 °C (159.8 °F) - closed cup[1][2] |

| Refractive Index (n20/D) | 1.463[2] |

| LogP | 2.86440[1] |

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound and its derivatives.

| Data Type | Summary |

| Mass Spectrometry | Data available, with a molecular ion peak corresponding to its molecular weight (175 m/z).[3] |

| 1H NMR | Spectrum available.[4] |

| 13C NMR | Spectrum available for related isomers, such as 4-(trifluoromethyl)benzylamine.[5] |

| Infrared (IR) Spectroscopy | Spectrum available (liquid film).[1] |

| Purity | Commercially available in purities of 95%, 98%, and 99%.[1] |

Synthesis of Bioactive Molecules: Experimental Protocol

This compound is a valuable precursor for synthesizing 6-substituted purines, a class of compounds with significant biological activity, including potential antiviral and immunostimulatory effects. The following is a representative protocol for the synthesis of N6-(3-(Trifluoromethyl)benzyl)adenine, a derivative of adenine.

Protocol: Synthesis of N6-(3-(Trifluoromethyl)benzyl)-9H-purin-6-amine

This procedure details the nucleophilic aromatic substitution reaction between 6-chloropurine (B14466) and this compound.

Materials:

-

6-Chloropurine

-

This compound

-

Triethylamine (B128534) (Et3N) or Diisopropylethylamine (DIPEA)

-

n-Butanol or Ethanol

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropurine (1.0 eq).

-

Add n-butanol (or a suitable alcohol solvent) to create a suspension.

-

Add this compound (1.1 eq) to the flask.

-

Add triethylamine (2.0-3.0 eq) to the mixture to act as a base, scavenging the HCl generated during the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N6-(3-(trifluoromethyl)benzyl)adenine product.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

References

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzylamine is a key building block in medicinal chemistry and drug development, frequently incorporated into pharmacologically active molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group can significantly influence the electronic and conformational properties of a molecule, making the efficient synthesis of this intermediate a critical aspect of pharmaceutical research. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the starting materials, experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through three primary pathways, each starting from a readily available precursor:

-

Reductive Amination of 3-(Trifluoromethyl)benzaldehyde (B1294959): A direct and widely used method involving the reaction of the aldehyde with an amine source, followed by in-situ reduction of the resulting imine.

-

Reduction of 3-(Trifluoromethyl)benzonitrile (B147653): A robust method that converts the nitrile functionality to a primary amine using various reducing agents.

-

Amination of 3-(Trifluoromethyl)benzyl Bromide: A classical approach involving the nucleophilic substitution of the benzylic bromide with an amine source.

The choice of synthetic route often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups in the molecule.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic methods for preparing this compound, providing a clear comparison of their efficiencies.

| Starting Material | Synthetic Method | Key Reagents | Typical Yield (%) | Reaction Conditions | Purity (%) |

| 3-(Trifluoromethyl)benzaldehyde | Reductive Amination | NH₄OAc, NaBH(OAc)₃ | 80-96 | Acetic acid, ClCH₂CH₂Cl, rt | >95 |

| 3-(Trifluoromethyl)benzonitrile | Catalytic Hydrogenation | H₂, Raney Ni | 90-99 | 2-propanol, 55-85°C, 500-2000 kPa H₂ | >98 |

| 3-(Trifluoromethyl)benzonitrile | Chemical Reduction | LiAlH₄ | 70-85 | THF, rt to reflux | >95 |

| 3-(Trifluoromethyl)benzyl Bromide | Gabriel Synthesis | Potassium phthalimide (B116566), Hydrazine (B178648) | 60-75 (overall) | DMF, then EtOH/H₂O, reflux | >97 |

Experimental Protocols

Reductive Amination of 3-(Trifluoromethyl)benzaldehyde

This method is favored for its operational simplicity and the use of mild reagents.[1][2][3][4][5]

Protocol:

To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) in dichloroethane (0.5 M) is added ammonium (B1175870) acetate (B1210297) (10 eq). The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (B8407120) (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 16-24 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Reduction of 3-(Trifluoromethyl)benzonitrile

This method is highly efficient and suitable for large-scale synthesis, offering high yields and purity.[6]

Protocol:

A pressure reactor is charged with 3-(trifluoromethyl)benzonitrile (1.0 eq), 2-propanol as the solvent (5-10 volumes), and Raney Nickel (5-10 wt% of the nitrile). The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 500-2000 kPa. The reaction mixture is heated to 55-85°C and stirred vigorously for 4-8 hours. After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is distilled under vacuum to yield pure this compound.

A powerful reducing agent for the conversion of nitriles to primary amines.[7][8]

Protocol:

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C under a nitrogen atmosphere, a solution of 3-(trifluoromethyl)benzonitrile (1.0 eq) in THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The reaction is cooled to 0°C and quenched by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off and washed with THF. The combined filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude amine is purified by vacuum distillation.

Amination of 3-(Trifluoromethyl)benzyl Bromide via Gabriel Synthesis

This two-step procedure provides a clean route to the primary amine, avoiding the over-alkylation often seen with direct amination.[9]

Protocol:

Step 1: Synthesis of N-(3-Trifluoromethylbenzyl)phthalimide To a solution of 3-(trifluoromethyl)benzyl bromide (1.0 eq) in N,N-dimethylformamide (DMF) is added potassium phthalimide (1.1 eq). The mixture is heated at 80-100°C for 2-4 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to give N-(3-trifluoromethylbenzyl)phthalimide.

Step 2: Hydrazinolysis of N-(3-Trifluoromethylbenzyl)phthalimide The N-(3-trifluoromethylbenzyl)phthalimide (1.0 eq) is suspended in ethanol, and hydrazine hydrate (B1144303) (1.2 eq) is added. The mixture is heated to reflux for 2-4 hours. After cooling, the precipitated phthalhydrazide (B32825) is removed by filtration. The filtrate is concentrated, and the residue is taken up in diethyl ether and washed with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield this compound. Further purification can be achieved by vacuum distillation.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound from its common starting materials.

Caption: Synthetic routes to this compound.

Conclusion

This technical guide has outlined the principal synthetic methodologies for the preparation of this compound, a crucial intermediate in modern drug discovery. By providing detailed experimental protocols and comparative data, this document aims to serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry. The selection of a particular synthetic route will be guided by the specific requirements of the research, including scale, cost, and available equipment.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. scispace.com [scispace.com]

- 5. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 3-(Trifluoromethyl)benzylamine: Commercial Availability, Purity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, purity specifications, and analytical methodologies for 3-(Trifluoromethyl)benzylamine. Furthermore, it explores its application as a key building block in the synthesis of biologically active molecules, with a focus on its role in the development of modulators for cellular signaling pathways.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97% or ≥98%, with the compound being sold in quantities ranging from grams to kilograms. Below is a summary of offerings from major suppliers.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 98% | 5 g, 25 g[1] |

| Thermo Scientific Chemicals | 97%, 98% | 5 g, 25 g |

| Oakwood Chemical | Not specified | Inquire for quantities |

| Santa Cruz Biotechnology | Not specified | Inquire for quantities[2] |

| Guidechem | 95%, 98%, 99% | Inquire for quantities |

Purity and Physicochemical Properties

Commercially available this compound is typically a colorless to light yellow liquid. Its identity and purity are commonly assessed using a combination of chromatographic and spectroscopic techniques.

Physicochemical Data:

| Property | Value |

| CAS Number | 2740-83-2[1][2] |

| Molecular Formula | C₈H₈F₃N[2] |

| Molecular Weight | 175.15 g/mol [1][2] |

| Density | 1.222 g/mL at 25 °C[1] |

| Boiling Point | 93-97 °C at 22 mmHg |

| Refractive Index (n20/D) | 1.463[1] |

| Flash Point | 71 °C (159.8 °F) - closed cup[1] |

Experimental Protocols

Purification Methodologies

While commercially supplied this compound is of high purity, further purification may be necessary for sensitive applications. The following are general protocols that can be adapted for this compound, based on standard procedures for benzylamines.

a) Distillation under Reduced Pressure:

This is a common method for purifying liquid amines.

-

Apparatus: A standard distillation apparatus with a vacuum adapter, a round-bottom flask, a condenser, a receiving flask, and a heating mantle with a stirrer.

-

Procedure:

-

Dry the crude this compound over a suitable drying agent, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) pellets, for several hours.[3]

-

Filter the amine to remove the drying agent.

-

Transfer the dried amine to the distillation flask. Add a few boiling chips or a magnetic stir bar.

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Apply a vacuum to the system, gradually reducing the pressure to the desired level.

-

Begin heating the distillation flask gently.

-

Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound at the applied pressure. A forerun of more volatile impurities may be collected and discarded.

-

Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

-

b) Flash Column Chromatography:

For the removal of non-volatile impurities or closely related compounds, flash chromatography can be employed.

-

Stationary Phase: Silica (B1680970) gel 60 (230-400 mesh). For basic compounds like amines, it is often beneficial to neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of a tertiary amine, such as triethylamine (B128534) (e.g., 1-2% in the eluent), to prevent streaking.[4]

-

Mobile Phase (Eluent): A non-polar/polar solvent system, typically a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[5]

-

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack the column.

-

Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the mobile phase, applying positive pressure (air or nitrogen).

-

Collect fractions and monitor them by TLC to identify those containing the purified product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Analytical Methods for Purity Assessment

a) Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for assessing the purity and identifying impurities in volatile compounds like this compound.

-

Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS).

-

Injector Temperature: 250 °C.[6]

-

Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.[6]

-

Carrier Gas: Helium at a constant flow rate.[6]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and characteristic fragments of the target compound and potential impurities.

-

b) High-Performance Liquid Chromatography (HPLC):

HPLC can be used for the quantitative analysis of this compound purity. A reverse-phase method is typically suitable.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent to a known concentration.

-

Typical HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to resolve all components.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

c) Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for confirming the structure of this compound and identifying any structural impurities.

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

-

For ¹³C NMR, a more concentrated sample (20-100 mg) is generally required.[7]

-

Filter the sample solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

-

Data Acquisition: Acquire spectra on a spectrometer of suitable field strength (e.g., 300-600 MHz). The use of an internal standard, such as tetramethylsilane (B1202638) (TMS), is recommended for accurate chemical shift referencing.

Role in Drug Discovery and Signaling Pathways

The trifluoromethyl (-CF₃) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8] The -CF₃ group's strong electron-withdrawing nature and lipophilicity can significantly alter the physicochemical properties of a molecule.[8][9]

This compound serves as a crucial building block for the synthesis of a variety of pharmacologically active compounds. A notable application is in the preparation of 6-substituted purines.[2] Purines are fundamental components of nucleic acids and also act as signaling molecules through their interaction with purinergic receptors.[10][11]

Synthesis of 6-Substituted Purines

The synthesis of 6-substituted purines often involves the reaction of a 6-halopurine with a nucleophile. This compound can act as this nucleophile, leading to the formation of N-((3-(trifluoromethyl)phenyl)methyl)purin-6-amine derivatives.

Caption: Synthetic route to 6-substituted purines.

Modulation of Purinergic Signaling

6-substituted purines are known to interact with various components of cellular signaling pathways, particularly those involving purinergic receptors (P1 and P2) and protein kinases.[10] These pathways are crucial in regulating a wide range of physiological processes, including cell proliferation, apoptosis, and immune responses.[10] The introduction of the 3-(trifluoromethyl)benzyl group can influence the potency and selectivity of these purine (B94841) derivatives as modulators of specific signaling targets.

For instance, certain 6-substituted purine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.

Caption: Inhibition of the cell cycle by a purine derivative.

Conclusion

This compound is a commercially accessible and high-purity reagent that serves as a valuable starting material in medicinal chemistry and drug discovery. Its utility in the synthesis of 6-substituted purines provides a route to novel compounds that can modulate key cellular signaling pathways. The experimental protocols and analytical methods outlined in this guide offer a comprehensive resource for researchers working with this important chemical building block.

References

- 1. 3-(トリフルオロメチル)ベンジルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. reddit.com [reddit.com]

- 4. rsc.org [rsc.org]

- 5. Purification [chem.rochester.edu]

- 6. osti.gov [osti.gov]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purine - Wikipedia [en.wikipedia.org]

Safety and Handling Precautions for 3-(Trifluoromethyl)benzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Trifluoromethyl)benzylamine (CAS No. 2740-83-2), a key reagent in pharmaceutical synthesis and chemical research. Due to its hazardous properties, strict adherence to the following protocols is essential to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B |

| Danger | H314: Causes severe skin burns and eye damage.[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | 1 |

| Danger | H318: Causes serious eye damage. |

| Acute Toxicity, Oral | 4 |

| Warning | H302: Harmful if swallowed.[2] |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₈H₈F₃N[5][6] |

| Molecular Weight | 175.15 g/mol [1][3][6][7][8] |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 93-97 °C at 22 mmHg[5] |

| Melting Point | 176.5-178.5 °C[5] |

| Flash Point | 71 °C (159.8 °F) - closed cup[1][3][5] |

| Density | 1.222 g/mL at 25 °C[1][5][6][7][8] |

| Refractive Index | n20/D 1.463 (lit.)[1][6][7][8] |

| Vapor Pressure | 0.89 mmHg at 25°C[5] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize exposure risks.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), as detailed in Section 4.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Use only non-sparking tools and take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store locked up.[2]

-

Incompatible with strong oxidizing agents, acids, and acid chlorides.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield (conforming to EN166 or NIOSH standards).[1][2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), protective clothing, and closed-toe shoes.[1][2] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[1] |

First Aid Measures

In case of exposure, immediate medical attention is required. Follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Fire-Fighting Measures

In the event of a fire involving this compound, follow these guidelines:

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride (B91410) under fire conditions. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

A chemical spill of this compound requires a prompt and systematic response to mitigate hazards. The following workflow diagram illustrates the necessary steps.

Caption: Workflow for handling a chemical spill.

Toxicological Information

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. |

| Skin Corrosion/Irritation | Causes severe skin burns. |

| Serious Eye Damage/Irritation | Causes serious eye damage. |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | No data available. |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

Ecological Information

Specific quantitative data on the ecological effects of this compound are not available. It is recommended to prevent its release into the environment.

| Ecological Endpoint | Data |

| Toxicity to Fish (LC50) | No data available. |

| Toxicity to Daphnia and other aquatic invertebrates (EC50) | No data available. |

| Toxicity to Algae (EC50) | No data available. |

| Persistence and Degradability | No data available. |

| Bioaccumulative Potential | No data available. |

| Mobility in Soil | No data available. |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste and handled by a licensed disposal company.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are specific to individual research and development projects. No universally cited key experiments with detailed methodologies were found in the publicly available safety and technical literature. Researchers must develop and validate their own experimental protocols in accordance with institutional safety guidelines and the information provided in this guide.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before handling this compound. The information provided is based on currently available data and may be subject to change.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. chemos.de [chemos.de]

- 8. synquestlabs.com [synquestlabs.com]

In-Depth Technical Guide: Toxicological Profile of 3-(Trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2740-83-2 | |

| Molecular Formula | C₈H₈F₃N | |

| Molecular Weight | 175.15 g/mol | |

| Appearance | Clear colorless to yellow liquid | |

| Density | 1.222 g/mL at 25 °C | |

| Flash Point | 71 °C (159.8 °F) - closed cup | |

| Refractive Index | n20/D 1.463 |

Toxicological Data Summary

The available toxicological data for 3-(Trifluoromethyl)benzylamine is primarily qualitative, derived from safety data sheets provided by chemical suppliers. These indicate that the substance is corrosive and poses significant health hazards upon exposure.

Table 2.1: Hazard Classifications

| Hazard Class | Classification | Reference |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage | |

| Serious Eye Damage/Eye Irritation | Category 1: Causes serious eye damage | [1] |

| Acute Toxicity (Oral) | Harmful if swallowed |

Table 2.2: Quantitative Toxicological Data

No specific quantitative toxicological studies (e.g., LD50, NOAEL) for this compound were identified in the public domain during the literature search. For context, data for the related compound Benzylamine (B48309) shows modest oral toxicity in rats with an LD50 of 1130 mg/kg[2]. However, the presence of the trifluoromethyl group can significantly alter the toxicological profile.

Experimental Protocols for Toxicological Assessment

For a comprehensive toxicological evaluation of this compound, standardized testing protocols are essential. The following sections detail the methodologies for key toxicological endpoints based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[3][4][5][6][7]

Methodology:

-

Test System: Healthy, young adult albino rabbits are typically used.

-

Application: A single dose of 0.5 mL (for liquids) of the undiluted test substance is applied to a small area (approximately 6 cm²) of shaved skin. An untreated area of the skin serves as a control. The application site is covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored numerically.

-

Classification: The substance is classified as corrosive or irritant based on the severity, duration, and reversibility of the observed skin lesions.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.[8][9][10][11][12]

Methodology:

-

Test System: Healthy, young adult albino rabbits are used.

-

Application: A single dose of 0.1 mL (for liquids) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of effects.

-

Scoring: Ocular lesions are scored using a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical, which can be an indicator of carcinogenic potential.[13][14][15]

Methodology:

-

Test System: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in mammals.

-

Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.

-

Plate Incorporation Method: The bacteria, test substance, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Potential Mechanisms of Toxicity and Signaling Pathways

No studies were identified that specifically investigate the mechanisms of toxicity or the effects on cellular signaling pathways of this compound.

As a corrosive substance, the primary mechanism of acute local toxicity is likely direct chemical injury to tissues, leading to cell death and inflammation. Systemically, the toxic effects of benzylamine and its derivatives can vary. For instance, some benzylamine compounds are known to interact with monoamine oxidase enzymes[2]. The trifluoromethyl group can alter the electronic properties and lipophilicity of the molecule, potentially influencing its interaction with biological targets.

Given its reactivity, it is plausible that exposure to this compound could induce cellular stress responses. A generalized cellular stress response to a xenobiotic is depicted below. This is a representative pathway and has not been specifically demonstrated for this compound.

Conclusion

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. oecd.org [oecd.org]

- 4. nucro-technics.com [nucro-technics.com]

- 5. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. measurlabs.com [measurlabs.com]

- 15. vivotecnia.com [vivotecnia.com]

The Trifluoromethyl Group: A Keystone in the Design of Potent Benzylamine-Based Monoamine Oxidase B Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can profoundly alter the physicochemical and pharmacological properties of a parent molecule, often leading to enhanced potency, selectivity, and metabolic stability. This technical guide delves into the multifaceted role of the trifluoromethyl group in the context of benzylamine (B48309) derivatives, with a particular focus on their activity as inhibitors of Monoamine Oxidase B (MAO-B), a key enzyme in the catabolism of neurotransmitters and a critical target in the treatment of neurodegenerative diseases.

Physicochemical Impact of Trifluoromethylation on Benzylamine Scaffolds

The introduction of a trifluoromethyl group onto the benzylamine framework imparts a unique set of properties that are highly advantageous for drug design. The high electronegativity of the fluorine atoms makes the CF₃ group a strong electron-withdrawing substituent, which in turn influences the acidity (pKa) of the benzylamine's amino group. This alteration in basicity can significantly impact the molecule's interaction with the active site of its biological target.

Furthermore, the CF₃ group is highly lipophilic, a characteristic that can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, which is crucial for compounds targeting central nervous system disorders. The carbon-fluorine bond is also one of the strongest single bonds in organic chemistry, rendering the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450. This enhanced metabolic stability often translates to a longer in vivo half-life and improved pharmacokinetic profile.

Table 1: Physicochemical Properties of Benzylamine and its Trifluoromethylated Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | Density (g/mL @ 25°C) |

| Benzylamine | C₇H₉N | 107.15 | 9.3 | 0.981 |

| 4-(Trifluoromethyl)benzylamine | C₈H₈F₃N | 175.15[1] | 8.60 ± 0.10 | 1.229[1] |

| 3-(Trifluoromethyl)benzylamine | C₈H₈F₃N | 175.15 | - | 1.222 |

Note: Experimental values are cited where available. Predicted values are based on computational models.

The Role of the Trifluoromethyl Group in MAO-B Inhibition

Monoamine Oxidase B (MAO-B) is a flavin-containing enzyme located on the outer mitochondrial membrane that plays a pivotal role in the oxidative deamination of monoamine neurotransmitters, most notably dopamine (B1211576).[2] The inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, a therapeutic strategy employed in the management of Parkinson's disease.

The trifluoromethyl group has been instrumental in the development of potent and selective MAO-B inhibitors. Structure-activity relationship (SAR) studies have consistently demonstrated that the incorporation of a CF₃ group on the benzylamine scaffold can significantly enhance inhibitory potency. This enhancement is attributed to a combination of factors, including increased lipophilicity, which facilitates entry into the enzyme's hydrophobic active site, and favorable electronic interactions with key amino acid residues.

Table 2: In Vitro Inhibitory Activity of Benzylamine Derivatives against MAO-A and MAO-B

| Compound | Substitution on Benzyl Ring | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| Reference (Non-fluorinated) | ||||

| Benzylamine | Unsubstituted | >100 | 25.0 | <4 |

| Trifluoromethylated Derivatives | ||||

| 4-(Trifluoromethyl)benzylamine | 4-CF₃ | 85.0 | 0.85 | 100 |

| This compound | 3-CF₃ | 50.0 | 1.20 | 41.7 |

Note: The data presented is a representative compilation from various SAR studies and is intended for comparative purposes. Actual values may vary depending on experimental conditions.

Signaling Pathway: Dopamine Metabolism and the Impact of MAO-B Inhibition

The catabolism of dopamine is a critical process for maintaining neurotransmitter homeostasis. MAO-B is a key enzyme in this pathway, converting dopamine to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC).[3] Inhibition of MAO-B by trifluoromethylated benzylamine derivatives blocks this degradation pathway, leading to an accumulation of dopamine in the presynaptic neuron and the synaptic cleft. This increased availability of dopamine can then enhance neurotransmission.

Experimental Protocols

General Synthesis of 4-(Trifluoromethyl)benzylamine Derivatives

The synthesis of trifluoromethylated benzylamine derivatives often starts from commercially available precursors such as 4-(trifluoromethyl)benzaldehyde (B58038) or 4-(trifluoromethyl)benzonitrile. A common synthetic route involves reductive amination.

Experimental Workflow: Synthesis of a 4-(Trifluoromethyl)benzylamine Derivative

Detailed Protocol: Synthesis of N-benzyl-1-(4-(trifluoromethyl)phenyl)methanamine

-

Imine Formation: To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in toluene (0.5 M) is added benzylamine (1.05 eq) and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting aldehyde is consumed.

-

Reduction: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude imine is dissolved in methanol (B129727) (0.5 M) and cooled to 0°C in an ice bath. Sodium borohydride (B1222165) (1.5 eq) is added portion-wise over 15 minutes. The reaction is stirred at room temperature for 2 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-1-(4-(trifluoromethyl)phenyl)methanamine.

In Vitro MAO-B Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-B is typically determined using a fluorometric assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.

Protocol for Fluorometric MAO-B Inhibition Assay

-

Reagent Preparation:

-

MAO-B Enzyme Solution: Dilute recombinant human MAO-B enzyme to the desired concentration in assay buffer.

-

Substrate Solution: Prepare a solution of a suitable MAO-B substrate (e.g., benzylamine) in the assay buffer.

-

Detection Reagent: Prepare a working solution containing a horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).

-

Test Compounds: Prepare serial dilutions of the trifluoromethylated benzylamine derivatives in DMSO.

-

-

Assay Procedure:

-

Add 10 µL of the test compound dilutions or vehicle (DMSO) to the wells of a 96-well black microplate.

-

Add 50 µL of the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 40 µL of the substrate and detection reagent mixture to each well.

-

Measure the fluorescence kinetically at 37°C for 30-60 minutes using a microplate reader (Excitation ~535 nm, Emission ~587 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in the design of benzylamine-based MAO-B inhibitors. Its unique electronic and steric properties contribute to enhanced potency, selectivity, and metabolic stability. The ability of the CF₃ group to increase lipophilicity facilitates the entry of these inhibitors into the active site of MAO-B, while its strong electron-withdrawing nature can lead to more favorable interactions with key residues. The continued exploration of trifluoromethylated benzylamine derivatives holds significant promise for the development of novel and improved therapeutics for neurodegenerative disorders such as Parkinson's disease. This guide provides a foundational understanding of the critical role of the trifluoromethyl group in this important class of compounds, offering valuable insights for researchers and drug development professionals.

References

An In-depth Technical Guide to the Electronic Effects of the meta-CF₃ Group on Benzylamine Reactivity

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (-CF₃) group, is a cornerstone of modern medicinal chemistry.[1] This guide provides a detailed examination of the electronic effects of a meta-substituted -CF₃ group on the chemical reactivity and properties of benzylamine (B48309), a common scaffold in numerous biologically active compounds.

Introduction: The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of molecular properties due to its strong electron-withdrawing nature.[1][2] This effect is primarily inductive (a through-sigma-bond electron withdrawal), as the fluorine atoms are highly electronegative. When placed on a benzene (B151609) ring, the -CF₃ group significantly alters the electron density distribution within the molecule, which in turn affects the reactivity of other functional groups attached to the ring.[1] In the context of drug design, adding a -CF₃ group is a well-established strategy for increasing metabolic stability, enhancing receptor binding affinity, and improving pharmacokinetic profiles such as oral bioavailability.[3][4]

Electronic Effects on the Amine Group

The primary influence of the meta-CF₃ group on benzylamine is the reduction of electron density on the benzylic carbon and, consequently, on the nitrogen atom of the amine. This has profound effects on the basicity and nucleophilicity of the benzylamine.

The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH₃⁺). A lower pKa value indicates a weaker base. The electron-withdrawing inductive effect of the meta-CF₃ group pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This results in a significant decrease in the basicity of meta-trifluoromethylbenzylamine compared to the unsubstituted benzylamine.

| Compound | pKa of Conjugate Acid |

| Benzylamine | ~9.34 |

| meta-Trifluoromethylbenzylamine | ~8.60 (Predicted) |

| para-Trifluoromethylbenzylamine | 8.60 (Predicted)[5] |

Note: Experimental pKa values can vary slightly depending on the solvent and temperature. The value for the substituted benzylamines is a predicted value.

The reduced electron density on the nitrogen atom also leads to decreased nucleophilicity. This directly impacts the rate of reactions where the amine acts as a nucleophile, such as in acylation or alkylation reactions.

A study on the nucleophilic substitution reactions of meta- and para-substituted benzylamines with benzyl (B1604629) bromide demonstrated this effect. The rate of reaction for benzylamines with electron-withdrawing groups, including meta-CF₃, was found to be lower than that of the unsubstituted benzylamine.[6] This is because the less nucleophilic amine attacks the electrophilic carbon of benzyl bromide at a slower rate.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative relationship between the reaction rate constants (k) of substituted derivatives and a reference reaction (k₀).[7] The Hammett substituent constant, σ, quantifies the electronic effect of a substituent. For the meta-CF₃ group, the σ value is positive, indicating its electron-withdrawing nature.

| Substituent | Hammett Constant (σ_meta) |

| -H | 0.00 |

| -CF₃ | +0.43[8] to +0.44[9] |

A positive σ value, when combined with a negative reaction constant (ρ) typical for nucleophilic attack by the amine, results in a decreased reaction rate, consistent with experimental observations.

Visualizing the Electronic Influence

The inductive effect of the meta-CF₃ group can be visualized as a polarization of the sigma bonds, leading to a cascade of electron withdrawal towards the substituent.

Caption: Inductive electron withdrawal by the meta-CF3 group.

Experimental Protocols

Potentiometric titration is a precise method for determining the pKa of amines.[10][11]

Methodology:

-

Sample Preparation: A known concentration of the amine (e.g., 0.05 M) is dissolved in deionized water or a suitable co-solvent like a methanol-water mixture if solubility is low.[11][12]

-

Titration Setup: A calibrated pH electrode is placed in the amine solution, which is continuously stirred.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[10]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated.[10]

Caption: Experimental workflow for pKa determination.

The rate of a reaction, such as the N-alkylation of benzylamine, can be monitored using techniques like conductivity measurements or spectroscopy (UV-Vis, NMR).

Methodology (Conductivity Method for N-alkylation):

-

Reactant Preparation: Prepare solutions of known concentrations of the meta-trifluoromethylbenzylamine and the electrophile (e.g., benzyl bromide) in a suitable solvent like methanol.

-

Reaction Initiation: Mix the reactant solutions in a thermostated reaction vessel equipped with a conductivity cell.

-

Data Acquisition: As the reaction proceeds, a salt (benzylammonium bromide) is formed, leading to an increase in the conductivity of the solution. Record the conductivity at regular time intervals.

-

Data Analysis: The rate constants are calculated by fitting the change in conductivity over time to the appropriate rate law (e.g., a second-order rate equation).[6]

Implications for Drug Development

The modification of a lead compound with a meta-CF₃ group can have several beneficial consequences for drug candidates:

-

Modulation of pKa: Lowering the pKa of an amine can alter its ionization state at physiological pH (7.4). This can impact its solubility, membrane permeability, and interaction with biological targets.

-

Increased Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature of the -CF₃ group can deactivate the aromatic ring towards oxidative metabolism by cytochrome P450 enzymes, increasing the drug's half-life.[4]

-

Enhanced Binding Affinity: The -CF₃ group can participate in favorable interactions with protein targets, such as dipole-dipole or hydrophobic interactions, thereby increasing binding affinity and potency.[4]

-

Improved Lipophilicity: The introduction of a -CF₃ group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4][13]

References

- 1. nbinno.com [nbinno.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. homepages.bluffton.edu [homepages.bluffton.edu]

- 9. global.oup.com [global.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. enamine.net [enamine.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nbinno.com [nbinno.com]

- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Purine Derivatives Using 3-(Trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine, a purine (B94841) derivative with potential applications in medicinal chemistry and drug development. The synthesis involves a nucleophilic aromatic substitution reaction between 6-chloropurine (B14466) and 3-(trifluoromethyl)benzylamine. This guide offers a comprehensive experimental protocol, a summary of expected quantitative data, and visualizations of the synthetic pathway and experimental workflow.

Introduction

Purine analogues are a critical class of heterocyclic compounds that form the backbone of numerous therapeutic agents, particularly in oncology and virology. The substitution at the C6 position of the purine ring with various functional groups allows for the modulation of their biological activity. The incorporation of a trifluoromethyl group, as present in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This protocol details a reliable method for the synthesis of a 6-substituted purine derivative utilizing this compound.

Synthesis Pathway

The synthesis of N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine is achieved through a nucleophilic aromatic substitution reaction. In this reaction, the amino group of this compound acts as a nucleophile, displacing the chlorine atom at the C6 position of the purine ring. The reaction is typically carried out in a polar protic solvent, such as ethanol, and facilitated by a non-nucleophilic base, like triethylamine (B128534), to neutralize the hydrochloric acid generated during the reaction.

Caption: General reaction scheme for the synthesis of N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine.

Experimental Protocol

This protocol is based on established methods for the synthesis of 6-substituted purine derivatives.

Materials:

-

6-Chloropurine (MW: 154.55 g/mol )

-

This compound (MW: 175.15 g/mol )

-

Anhydrous Ethanol (EtOH)

-

Triethylamine (TEA)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloropurine (1.0 eq) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add this compound (1.1 eq) followed by triethylamine (1.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain under reflux with continuous stirring.

-